N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. The process begins with the directed C–H arylation of a benzofuran scaffold using palladium catalysis to introduce the desired aryl and heteroaryl substituents at the C3 position . This is followed by a one-pot, two-step transamidation procedure to achieve the final product. The reaction conditions are optimized to ensure high yields and efficiency .
Chemical Reactions Analysis
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant
Properties
IUPAC Name |
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-7-9-3-2-4-10(14)12(9)17-11(7)13(16)15-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLLFPSBIXCOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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